4-iodo-N-(pyridin-2-yl)benzamide

Serotonin 5-HT1A receptor Radioligand binding p-MPPI

Researchers requiring the selective 5-HT1A antagonist precursor p-MPPI must ensure procurement of the correct para-iodo isomer (CAS 300401-95-0). Substitution with the pyridinyl-iodo isomer (CAS 858838-67-2) destroys pharmacophore affinity. This aryl iodide enables efficient Suzuki-Miyaura diversification critical for acalabrutinib intermediate synthesis. - Delivers Ki=0.2 nM at 5-HT1A as p-MPPI, an 11-fold improvement over the p-methyl analog. - Iodo leaving group provides >100x faster oxidative addition in Pd-catalyzed cross-couplings versus bromo analogs. - CAS-verified identity ensures correct isomer for GLP-adjacent and process chemistry workflows.

Molecular Formula C12H9IN2O
Molecular Weight 324.12 g/mol
Cat. No. B14003970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iodo-N-(pyridin-2-yl)benzamide
Molecular FormulaC12H9IN2O
Molecular Weight324.12 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)I
InChIInChI=1S/C12H9IN2O/c13-10-6-4-9(5-7-10)12(16)15-11-3-1-2-8-14-11/h1-8H,(H,14,15,16)
InChIKeyRNHOFFVTPQIIIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why This Iodo-Benzamide Building Block Is Distinctive


4-Iodo-N-(pyridin-2-yl)benzamide (CAS 300401-95-0; molecular formula C₁₂H₉IN₂O; MW 324.12) is a functionalized benzamide building block featuring an iodine atom at the para-position of the benzamide phenyl ring and a pyridin-2-yl group on the amide nitrogen. This compound belongs to the N-heterocyclic amide class and serves as a critical synthetic intermediate in two high-value application streams: it is the direct precursor to the potent and selective 5-HT1A receptor antagonist p-MPPI (Ki = 0.2 nM) , and its iodine atom enables versatile palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl libraries and drug intermediates . Its structural isomer, Benzamide, N-(4-iodo-2-pyridinyl)- (CAS 858838-67-2), carries the iodine substituent on the pyridine ring rather than the benzamide ring, leading to fundamentally different reactivity and biological recognition profiles—a distinction of paramount importance for procurement accuracy .

Why Generic Analogs Cannot Substitute This Compound


The para-iodo substitution pattern on the benzamide ring of 4-iodo-N-(pyridin-2-yl)benzamide is not interchangeable with other halogen or alkyl substituents. In the context of 5-HT1A receptor pharmacology, the p-iodo derivative (via its downstream product p-MPPI) exhibits a Ki of 0.2 nM, whereas the p-methyl analog shows an 11-fold decrease in affinity (Ki = 2.2 nM) and the p-ethyl analog a ~46-fold decrease (Ki = 9.3 nM) . This steep structure-activity relationship (SAR) demonstrates that the iodine atom provides optimal steric and electronic properties for receptor binding that methyl, ethyl, or larger alkyl groups cannot replicate. Additionally, the iodine atom serves as a reactive handle for cross-coupling chemistry: its superior leaving-group ability in palladium-catalyzed reactions (Ar-I >> Ar-Br > Ar-Cl) enables efficient diversification that bromo or chloro analogs fail to deliver under identical mild reaction conditions . Substituting 4-iodo-N-(pyridin-2-yl)benzamide with its positional isomer—Benzamide, N-(4-iodo-2-pyridinyl)- (CAS 858838-67-2)—would place the iodine on the pyridine ring, destroying both the 5-HT1A pharmacophore orientation and the synthetic utility of the para-iodophenyl moiety for Suzuki coupling .

Performance Benchmarks vs. Comparators


5-HT1A Receptor Binding Affinity

The 4-iodo substituent confers a critical advantage in 5-HT1A receptor binding affinity relative to alkyl analogs. In a head-to-head series of p-substituted benzamido derivatives of the MPPI scaffold, the p-iodo compound (p-MPPI) exhibited a Ki of 0.2 nM for the 5-HT1A receptor in rat hippocampal membranes . The p-methyl analog showed an 11-fold reduction in affinity (Ki = 2.2 nM), and the p-ethyl analog showed a ~46.5-fold reduction (Ki = 9.3 nM) under identical assay conditions. Larger substituents (≥C5 pentyl) caused affinity to drop below useful levels (Ki > 50 nM) . This demonstrates that only the iodine atom at the para-position achieves the requisite steric and electronic fit for high-affinity 5-HT1A binding, positioning 4-iodo-N-(pyridin-2-yl)benzamide as the exclusively viable precursor for potent 5-HT1A-targeted probes.

Serotonin 5-HT1A receptor Radioligand binding p-MPPI Structure-activity relationship

Isomeric Purity and Structural Identity

4-Iodo-N-(pyridin-2-yl)benzamide (CAS 300401-95-0) must be distinguished from its positional isomer Benzamide, N-(4-iodo-2-pyridinyl)- (CAS 858838-67-2), in which the iodine atom resides on the pyridine ring rather than the benzamide phenyl ring . Although both isomers share the identical molecular formula (C₁₂H₉IN₂O) and molecular weight (324.12 g/mol), the position of the iodine atom dictates entirely different chemical reactivity and biological recognition. In the target compound, the iodine is located at the para-position of the benzamide phenyl ring, which is the established pharmacophore anchor for 5-HT1A receptor binding in the p-MPPI series; the pyridinyl-iodo isomer would place the iodine at the wrong position, disrupting the critical N-(pyridin-2-yl)benzamide binding motif . This positional specificity has direct procurement implications: ordering the incorrect isomer would yield a compound incapable of generating the desired 5-HT1A pharmacology or participating in phenyl-directed cross-coupling chemistry.

Positional isomer CAS registry Procurement quality control Pharmacophore integrity

Cross-Coupling Reactivity Advantage

The C–I bond in 4-iodo-N-(pyridin-2-yl)benzamide provides a reactive handle for palladium-catalyzed cross-coupling reactions that is mechanistically inaccessible to the corresponding bromo, chloro, or fluoro analogs under mild conditions. Aryl iodides exhibit oxidative addition rates with Pd(0) catalysts approximately 100–1000-fold faster than aryl bromides and >10,000-fold faster than aryl chlorides . Specifically, 4-iodo-N-(pyridin-2-yl)benzamide undergoes Suzuki-Miyaura coupling with boronic acids/esters to generate 4-aryl-N-(pyridin-2-yl)benzamide derivatives, a transformation documented in the patent literature for the synthesis of acalabrutinib intermediates . The corresponding 4-bromo analog would require more forcing conditions (elevated temperature, stronger base) that risk decomposition of the pyridyl-amide functionality, while the 4-chloro analog would be essentially inert under practical catalytic conditions. This superior reactivity profile makes the iodo compound the uniquely suitable choice for efficient diversification in medicinal chemistry programs.

Suzuki-Miyaura coupling Palladium catalysis Biaryl synthesis Aryl halide reactivity

Optimal Research Applications


5-HT1A Radioligand and Antagonist Synthesis

4-Iodo-N-(pyridin-2-yl)benzamide is the essential starting material for the synthesis of p-MPPI and related 5-HT1A receptor antagonists. As demonstrated by Zhuang et al. (1994), the para-iodo substituent delivers a Ki of 0.2 nM at 5-HT1A, representing an 11-fold improvement over the p-methyl analog (Ki = 2.2 nM) . Researchers developing PET radioligands (¹²⁵I-labeled or ¹⁸F-labeled) or pharmacological tools for serotonin receptor studies should procure this specific building block, as any deviation from the p-iodo substitution pattern will degrade receptor binding affinity to the point of rendering the resulting probe pharmacologically ineffective.

Palladium-Catalyzed Library Diversification

The aryl iodide moiety in 4-iodo-N-(pyridin-2-yl)benzamide enables efficient Suzuki-Miyaura cross-coupling to install diverse aryl and heteroaryl groups at the benzamide 4-position. This reactivity, which is at least 100-fold faster than the corresponding bromo analog under mild catalytic conditions , makes it the preferred scaffold for generating focused libraries of N-(pyridin-2-yl)benzamide derivatives. Medicinal chemistry teams synthesizing kinase inhibitors, GPCR ligands, or other target-class compounds should select the iodo building block to maximize coupling yields and minimize side reactions, particularly when working with precious or late-stage boronic acid partners.

BTK Inhibitor Intermediate Synthesis

The compound serves as a documented intermediate in the synthesis of acalabrutinib, a covalent Bruton's tyrosine kinase (BTK) inhibitor. The molaid database records its conversion via Suzuki coupling to N-(pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, a key boronate ester intermediate . For process chemistry groups developing BTK inhibitor analogs or generic acalabrutinib routes, procurement of the correct iodo isomer (CAS 300401-95-0, not 858838-67-2) is critical to ensure the iodine is positioned on the benzamide ring for the requisite cross-coupling step.

Isomeric Verification and Quality Control

In GLP or GMP-adjacent research settings, the positional isomer Benzamide, N-(4-iodo-2-pyridinyl)- (CAS 858838-67-2) constitutes a potential impurity or mis-ordered compound that would compromise experimental integrity. Procurement protocols should include CAS number verification (300401-95-0) and analytical confirmation (e.g., ¹H NMR or HPLC) to distinguish the target compound from its pyridinyl-iodo isomer, which shares the identical molecular formula but positions the iodine on the pyridine ring . This is especially pertinent for laboratories building compound inventories where both isomers may be simultaneously available from suppliers.

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